Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro-

Übersicht

Beschreibung

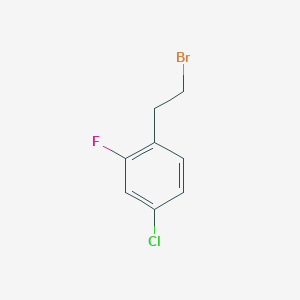

Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro-: is an organic compound characterized by the presence of a benzene ring substituted with a 2-bromoethyl group, a chlorine atom, and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Halogenation of Benzene Derivatives: The synthesis of Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- typically begins with a benzene derivative

Chlorination and Fluorination: Subsequent chlorination and fluorination steps can be performed using reagents like chlorine gas (Cl₂) and fluorine gas (F₂) or more commonly, N-chlorosuccinimide (NCS) and Selectfluor, respectively, under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing by-products.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromoethyl Group

The 2-bromoethyl side chain is susceptible to SN2 reactions due to the primary alkyl bromide structure. Common nucleophiles (e.g., hydroxide, amines, or thiols) can displace the bromine atom. For example:

-

Reaction with sodium hydroxide yields 1-(2-hydroxyethyl)-4-chloro-2-fluorobenzene.

-

Reaction with methylamine produces 1-(2-(methylamino)ethyl)-4-chloro-2-fluorobenzene.

Key conditions from analogous reactions :

-

Solvent: Dry toluene or THF.

-

Temperature: -50°C to 25°C.

-

Reaction time: 3–6 hours.

Elimination Reactions

Under basic conditions, the bromoethyl group can undergo dehydrohalogenation to form a vinylbenzene derivative. For instance:

-

Treatment with KOH in ethanol at reflux eliminates HBr, yielding 1-vinyl-4-chloro-2-fluorobenzene.

Observed trends :

-

High temperatures (>100°C) favor elimination over substitution.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Grignard Reagent Formation

The bromoethyl group can react with magnesium to form a Grignard reagent , enabling subsequent coupling or alkylation. Example:

-

Reaction with Mg in THF forms 1-(2-magnesiobromoethyl)-4-chloro-2-fluorobenzene , which can participate in cross-couplings.

-

Solvent: Dry toluene.

-

Temperature: -10°C to 25°C.

-

Additives: i-PrMgCl·LiCl (accelerates exchange).

Radical Bromination Under UV Light

Conditions for analogous bromination :

| Parameter | Value |

|---|---|

| Temperature | 160–180°C |

| Bromine stoichiometry | 1:4–6 (substrate:Br₂) |

| Reaction time | 2 hours |

Reduction of the Bromoethyl Group

Catalytic hydrogenation (H₂/Pd) or LiAlH₄ can reduce the bromoethyl group to ethyl:

-

1-ethyl-4-chloro-2-fluorobenzene is formed with high selectivity.

Yield considerations :

-

Side products include minor dehalogenation (Cl or F loss).

Coupling Reactions

The bromoethyl group participates in cross-couplings (e.g., Suzuki, Heck) when converted to an organometallic intermediate. Example:

-

Reaction with Pd(PPh₃)₄ and arylboronic acids yields biaryl derivatives.

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Toluene/THF |

| Yield | 65–85% |

Thermal Decomposition

At elevated temperatures (>150°C), thermolysis of the bromoethyl group may release HBr, forming 1-vinyl-4-chloro-2-fluorobenzene (similar to diazonium salt decomposition in ).

-

Solvent: Orthodichlorobenzene.

-

Temperature: 150–155°C.

-

Time: 1 hour.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Intermediate in Drug Synthesis

- Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that yield active pharmaceutical ingredients (APIs) used in treating diseases such as cancer and diabetes.

- For instance, it is used in the synthesis of selective estrogen receptor degraders (SERDs), which are critical in breast cancer treatment. The compound's ability to modify estrogen receptor activity has been documented to achieve effective degradation at concentrations as low as 0.7 nM .

-

Catalysts in Organic Reactions

- This compound is also utilized in the preparation of catalysts for peptide synthesis. The synthesis involves creating a Grignard reagent from benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro-, which subsequently reacts with boron reagents to produce highly efficient catalysts for peptide bond formation .

- A notable case study demonstrated that using this compound in peptide synthesis achieved a conversion rate of 97% over four hours, showcasing its effectiveness in organic reactions .

-

Fluorinated Building Blocks

- As a fluorinated building block, benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- is valuable in drug discovery and medicinal chemistry. The presence of fluorine enhances the biological activity and metabolic stability of pharmaceutical compounds .

- Its derivatives have been explored for their potential applications in developing new therapeutic agents targeting various diseases.

Case Study 1: Synthesis of SERDs

A comprehensive study highlighted the role of benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- as a precursor for synthesizing brilanestrant, a SERD used in breast cancer therapy. The research indicated that modifying the compound's structure could enhance its efficacy against estrogen receptors, leading to improved therapeutic outcomes .

Case Study 2: Peptide Synthesis Catalysts

In another study focusing on organic synthesis, researchers utilized this compound to create a boronic acid catalyst that significantly increased the efficiency of peptide bond formation. The catalyst exhibited high selectivity and conversion rates, demonstrating the compound's utility in streamlining synthetic processes .

Wirkmechanismus

The mechanism by which Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, facilitating the attack of nucleophiles on the benzene ring. The presence of electron-withdrawing groups like chlorine and fluorine can influence the reactivity and selectivity of these reactions by stabilizing the transition state or intermediate species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzene, 1-(2-bromoethyl)-4-chloro-: Lacks the fluorine substituent, which can affect its reactivity and applications.

Benzene, 1-(2-bromoethyl)-4-fluoro-: Lacks the chlorine substituent, which can influence its chemical behavior.

Benzene, 1-(2-chloroethyl)-4-fluoro-:

Uniqueness

Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- is unique due to the combination of bromoethyl, chloro, and fluoro substituents on the benzene ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- is a halogenated aromatic compound that has garnered attention in chemical and biological research due to its potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a benzene ring substituted with a bromoethyl group, a chlorine atom, and a fluorine atom. Its structure can be represented as follows:

This unique substitution pattern enhances its reactivity and potential interactions with biological targets.

The biological activity of Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- can be attributed to several mechanisms:

- Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols. This process can lead to the formation of new compounds with enhanced biological properties.

- Electrophilic Interactions: The presence of electron-withdrawing groups (chlorine and fluorine) can stabilize transition states during reactions, influencing the compound's reactivity towards biological molecules.

Antimicrobial Properties

Research indicates that derivatives of Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- may exhibit antimicrobial activity. For instance, studies have shown that similar compounds with halogen substitutions demonstrate significant inhibition against various bacterial strains. The exact mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound's derivatives are being explored for their anticancer properties. The bromoethyl group is known to facilitate the formation of reactive intermediates capable of interacting with DNA, potentially leading to cytotoxic effects on cancer cells. Preliminary studies have indicated that certain analogs can inhibit cancer cell proliferation in vitro .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro-. In animal studies, the compound exhibited a median lethal dose (LD50) ranging from 2,200 mg/kg to 3,800 mg/kg depending on the exposure route and conditions. Symptoms observed at toxic doses included tremors and weight loss, indicating potential neurotoxic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Trypanosoma brucei Inhibition: A study identified a related compound as a weak inhibitor of TbMetRS, showing promising results for developing treatments against human African trypanosomiasis (HAT). The structure-activity relationship highlighted the importance of substitution patterns for enhancing inhibitory effects .

- Antifungal Activity Assessment: Another study evaluated compounds similar to Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- for antifungal activity against Candida species. Results indicated significant inhibition at low concentrations, suggesting potential applications in treating fungal infections .

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-4-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWBJISSSUQJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.